5-氧代-1-吡啶-3-基吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

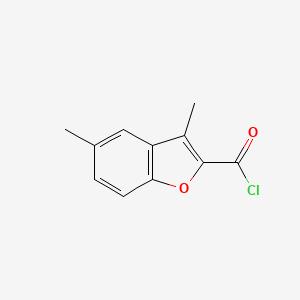

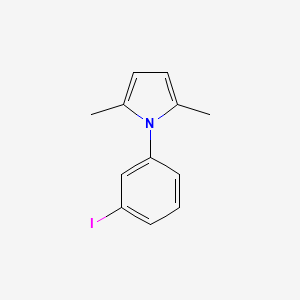

The compound of interest, 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, is a heterocyclic compound that appears to be related to a family of pyrrolidine derivatives. These compounds have been studied for various biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The pyrrolidine ring is a common motif in medicinal chemistry, often contributing to the bioactivity of pharmaceutical compounds .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which has been shown to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Another method includes a Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, which yields substituted pyridines and highlights the use of carboxylic acids as traceless activating groups . Additionally, three-component condensation reactions have been utilized to synthesize related compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid was investigated using FT-IR, NMR, and UV techniques, along with quantum chemical methods . These studies can provide insights into the electronic properties, such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by their functional groups and molecular structure. For example, heterocyclic betaines synthesized from reactions involving pyridinium salts exhibit NH-tautomerism and can form dimers through hydrogen bonds in the solid state . The chemical reactions of these compounds can be complex and are often influenced by the presence of substituents on the pyrrolidine ring, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. The enolic structure of related compounds in both solution and solid state has been observed, which can have implications for their reactivity and interaction with biological systems . The absorption properties in different solvents and the formation of H-complexes can also be relevant for the pharmacokinetic profile of these compounds .

科学研究应用

光谱性质和量子力学研究

5-氧代-1-吡啶-3-基吡咯烷-3-羧酸及其衍生物的光谱性质已通过各种技术(如 FT-IR、NMR 和紫外)得到广泛研究。量子化学方法已被用于研究诸如穆里肯电荷、HOMO 和 LUMO 能量、热力学参数和分子静电势之类的性质。这些研究为这些化合物的电子结构和行为提供了深入的见解,这对于开发新材料和药物至关重要 (Devi、Bishnoi 和 Fatma,2020 年)。

脱羧偶联中的反应性

研究表明,包括与 5-氧代-1-吡啶-3-基吡咯烷-3-羧酸相关的某些羧酸在 Rh(III) 催化的脱羧偶联中充当无痕活化剂。这种反应性模式已被用于合成具有高区域选择性的取代吡啶,从而扩展了合成有机化学的工具箱 (Neely 和 Rovis,2014 年)。

碳点中的荧光

研究发现,与 5-氧代-1-吡啶-3-基吡咯烷-3-羧酸具有结构相似性的化合物,如 5-氧代-3,5-二氢-2H-噻唑并[3,2-a]吡啶-3,7-二羧酸,是碳点荧光的重要贡献者。这一发现对用于传感、成像和其他应用的荧光材料的设计和开发具有影响 (Shi 等人,2016 年)。

抗菌潜力

5-氧代-1-吡啶-3-基吡咯烷-3-羧酸衍生物的合成和评价显示出有希望的抗菌特性。某些合成的化合物对各种革兰氏阳性菌和革兰氏阴性菌表现出中等到良好的活性,突出了它们作为开发新型抗菌剂的先导化合物的潜力 (Devi、Bishnoi、Srivastava、Kumar、Srivastava 和 Fatma,2018 年)。

合成方法

对 5-氧代-1-吡啶-3-基吡咯烷-3-羧酸及其类似物的研究导致了新型合成方法的开发。例如,通过三组分缩合合成 5-氧代-4,5,6,7-四氢-1H-吡咯并[3,2-b]吡啶-3-羧酸,为构建复杂杂环提供了新途径,可用于药物开发和材料科学 (Lichitsky 等人,2010 年)。

属性

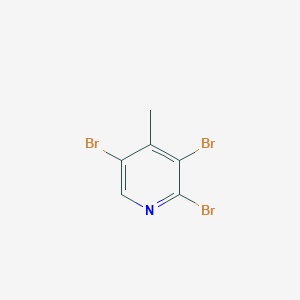

IUPAC Name |

5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-4-7(10(14)15)6-12(9)8-2-1-3-11-5-8/h1-3,5,7H,4,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZITHBEHRFCSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406481 |

Source

|

| Record name | 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

CAS RN |

914637-52-8 |

Source

|

| Record name | 5-Oxo-1-(3-pyridinyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)